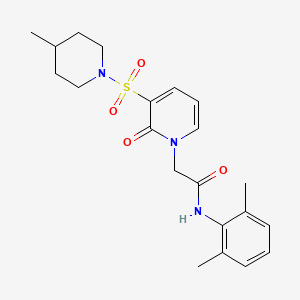

N-(2,6-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, and an acetamide group. Piperidines are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

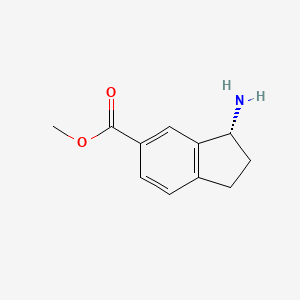

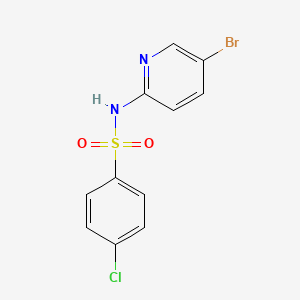

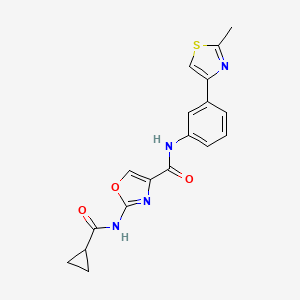

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonyl and acetamide groups would add additional complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperidine ring might undergo reactions such as hydrogenation, cyclization, and multicomponent reactions .Applications De Recherche Scientifique

Biological Effects of Related Compounds

One study provides an update on the biological effects of acetamide, formamide, and their derivatives, indicating the commercial importance of these chemicals and the extensive knowledge gained over the years regarding their biological consequences in humans. This review could provide insights into the biological activities and potential applications of related acetamide derivatives in medical and toxicological research (Kennedy, 2001).

Antituberculosis Activity

A review focused on the antituberculosis activity of organotin complexes, highlighting the structural diversity and the influence of the ligand environment on their activity. This indicates that similar acetamide derivatives could be investigated for their potential antituberculosis effects, based on the nature of their structural components and ligands (Iqbal, Ali, & Shahzadi, 2015).

Chemical Modification and Application Potential

The chemical modification of xylan to produce ethers and esters with specific properties, as described in a study, suggests that acetamide derivatives could also undergo chemical modifications to enhance their application potential in various industries, including biopolymers and drug delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Metabolism and Pharmacological Activities

The metabolism of the aspartyl moiety of aspartame into aspartic acid, phenylalanine, and methanol provides an example of how specific chemical moieties are metabolized and their potential effects on the human body. Similar metabolic studies on acetamide derivatives could reveal important pharmacological activities and safety profiles (Ranney & Oppermann, 1979).

Novel Synthesis and Drug Development

Research into the novel synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors highlights the importance of innovative synthesis methods in developing safer and more effective medications. This suggests that novel synthetic routes could also be explored for acetamide derivatives to optimize their therapeutic potential and minimize impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-15-9-12-24(13-10-15)29(27,28)18-8-5-11-23(21(18)26)14-19(25)22-20-16(2)6-4-7-17(20)3/h4-8,11,15H,9-10,12-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGXRCSCLPVZRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)

![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)

![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)

![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)

![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)